Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium
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Overview
Description
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, commonly known as Methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium, is an organic palladium complex. This compound is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds. It is known for its stability and effectiveness in various cross-coupling reactions, such as the Suzuki-Miyaura coupling reaction and the Heck reaction .
Mechanism of Action
Target of Action
P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .
Mode of Action
The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .
Biochemical Pathways
P(t-Bu)3 Pd G3 affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .
Pharmacokinetics
It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.
Result of Action
The use of P(t-Bu)3 Pd G3 results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .
Action Environment
P(t-Bu)3 Pd G3 is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .
Biochemical Analysis
Biochemical Properties
P(t-Bu)3 Pd G3 plays a significant role in biochemical reactions. It is a commonly used catalyst in organic synthesis . It can catalyze the formation of C-C bonds, playing an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .
Molecular Mechanism
The molecular mechanism of P(t-Bu)3 Pd G3 involves its role as a catalyst in organic synthesis reactions. It facilitates the formation of C-C bonds, contributing to the synthesis of olefins and aiding in Suzuki-Miyaura coupling and Heck reactions .
Preparation Methods
The synthesis of Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane involves the reaction of methanesulfonic acid with a palladium solution, tri-tert-butylphosphino, and 2’-amino-1,1’-biphenyl-2-yl under appropriate conditions . The reaction typically takes place under an inert atmosphere and at controlled temperatures to ensure the stability of the product. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane undergoes various types of reactions, including:
Oxidation and Reduction: It can participate in oxidation-reduction reactions, facilitating the transfer of electrons.
Substitution: This compound is highly effective in substitution reactions, particularly in cross-coupling reactions where it helps form carbon-carbon bonds.
Common Reagents and Conditions: Typical reagents include aryl halides, boronic acids, and bases such as potassium carbonate. The reactions often occur in organic solvents like dichloromethane or toluene at moderate temperatures.
Major Products: The major products formed from these reactions include biaryls, olefins, and other complex organic molecules
Scientific Research Applications
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane is unique due to its high stability and effectiveness in catalyzing cross-coupling reactions. Similar compounds include:
tBuBrettPhos Pd G3: Another third-generation Buchwald precatalyst used in cross-coupling reactions.
tBuXPhos Pd G3: Known for its use in α-arylation reactions and cyanation reactions.
(t-Bu)2PhP Pd G3: Utilized in various palladium-catalyzed reactions.
These compounds share similar applications but differ in their ligand structures and specific reactivity profiles, making Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane a versatile and valuable catalyst in organic synthesis.
Biological Activity
The compound Methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide; tritert-butylphosphanium is a complex organic molecule that integrates multiple functional groups, particularly a phosphonium ion and a palladium center. This unique structure suggests potential applications in various fields, especially in catalysis and biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Composition and Properties
- Molecular Formula : C56H75NO5PPdS+
- Molecular Weight : 1011.7 g/mol
- CAS Number : 1445972-29-1
- IUPAC Name : bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; palladium(2+); (2-phenylphenyl)azanide
The primary biological activity of this compound is attributed to its role as a precatalyst in the Buchwald-Hartwig cross-coupling reaction , which is pivotal for forming carbon-nitrogen (C-N) bonds. This reaction is essential in synthesizing various pharmaceuticals and agrochemicals. The palladium center facilitates these reactions through its ability to undergo oxidation and reduction cycles, while the phosphonium ion enhances the stability and reactivity of the catalyst.
Biochemical Pathways
The compound operates primarily through:
- Formation of C-N Bonds : Essential for drug development and organic synthesis.
- Catalytic Activity : Involvement in cross-coupling reactions that are vital for constructing complex organic molecules.
Biological Activity
Research indicates that compounds containing palladium have significant biological activities, including:
- Antitumor Properties : Some palladium complexes have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Effects : Studies have shown that certain phosphonium compounds exhibit antimicrobial properties, potentially useful in treating infections.
Case Studies
- Antitumor Activity :
-
Antimicrobial Effects :
- Research highlighted the antimicrobial properties of phosphonium salts, showing effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the cationic nature of phosphonium ions .
Comparative Analysis with Related Compounds
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Triphenylphosphine | Phosphine derivative | Commonly used in catalysis but lacks metal coordination |
Tetrakis(triphenylphosphine)palladium(0) | Palladium complex | Highly effective catalyst but different oxidation state |
Dicyclohexylphosphine | Phosphine without metal | Used for ligand formation but less versatile than phosphonium salts |
The unique combination of a phosphonium ion with a palladium center in this compound enhances its catalytic properties and potential biological activity compared to other phosphine derivatives.
Properties
CAS No. |
1445086-17-8 |
---|---|
Molecular Formula |
C25H40NO3PPdS |
Molecular Weight |
572.1 g/mol |
IUPAC Name |
methanesulfonate;palladium(2+);2-phenylaniline;tritert-butylphosphane |
InChI |
InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9H,13H2;1-9H3;1H3,(H,2,3,4);/q-1;;;+2/p-1 |
InChI Key |
MYYNIPTXBLEHRI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
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